molecular formula C16H20N6O2S B2918362 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941941-54-4

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2918362
CAS No.: 941941-54-4
M. Wt: 360.44
InChI Key: SUNVKRPPESUHEP-UHFFFAOYSA-N
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Description

Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: Provides a planar heterocyclic framework for target binding.
  • 4-(Propylamino) group: Introduces a flexible alkyl chain for hydrophobic interactions.
  • Ethyl-linked furan-2-carboxamide: Adds polarity and hydrogen-bonding capacity via the carboxamide and furan oxygen.

While direct data on this compound’s synthesis or activity are absent in the provided evidence, analogs from patents and research articles offer insights into its likely properties.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-3-6-17-13-11-10-19-22(14(11)21-16(20-13)25-2)8-7-18-15(23)12-5-4-9-24-12/h4-5,9-10H,3,6-8H2,1-2H3,(H,18,23)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNVKRPPESUHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps:

  • Construction of the pyrazolopyrimidine core: : Starting from commercially available intermediates, the pyrazolopyrimidine nucleus is synthesized through a series of condensation and cyclization reactions.

  • Linking the furan ring: : The final step involves attaching the furan-2-carboxamide moiety via nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production process is scaled up using optimized reaction conditions to maximize yield and purity. Key steps involve:

  • Batch reactions: : Large-scale batch reactions under strictly monitored temperatures and pressures.

  • Purification: : Advanced techniques like recrystallization, chromatography, and distillation to ensure high-purity output.

  • Quality Control: : Rigorous testing for contaminants and by-products using HPLC, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the furan ring or the methylthio group.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution reagents: : Halogenating agents, alkylating agents

Major Products Formed

  • Oxidation: : Formation of sulfoxides and sulfones

  • Reduction: : Alcohols, amines, and reduced furan derivatives

  • Substitution: : Various functionalized derivatives depending on the substituent introduced

Scientific Research Applications

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Biology: : Investigated for its interactions with specific biological targets, such as enzymes and receptors.

  • Medicine: : Potential therapeutic agent due to its effects on molecular pathways related to diseases like cancer and inflammation.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action involves the binding of the compound to specific molecular targets, such as enzymes or receptors, which can modulate biochemical pathways. Key pathways include:

  • Inhibition of kinases: : By binding to the ATP-binding site of kinases, it can regulate cell signaling.

  • Receptor modulation: : Interaction with receptors can influence signal transduction and cellular responses.

Comparison with Similar Compounds

Key Observations:

The furan-2-carboxamide moiety introduces polar interactions distinct from bulky chromen-4-one (Example 53) or benzoxazole-thioether (Compound 2x) groups .

Synthetic Feasibility :

  • Yields for analogs vary widely (18–92%), influenced by substituent complexity. For example, tetrahydro-2H-pyran derivatives (UNC1062 analogs) achieved 63–70% yields , whereas bulky boronic acid couplings (Example 53) resulted in lower yields (28%) . The target compound’s synthesis may face challenges due to its ethyl-furan linker.

Biological Implications: UNC1062 analogs with cyclohexanol or tetrahydro-2H-pyran groups showed improved solubility and kinase (Mer) inhibition . The target compound’s propylamino and furan-carboxamide groups may similarly optimize target engagement. Thioether-linked analogs (e.g., Compound 2u) demonstrated metabolic stability due to sulfur’s resistance to oxidation , suggesting the target’s methylthio group could confer similar advantages.

Research Findings and Trends

  • Kinase Selectivity : Pyrazolo[3,4-d]pyrimidines with sulfonamide or carboxamide substituents (e.g., UNC1062 derivatives) exhibit selectivity for Mer kinase over closely related Tyro3 or Axl kinases . The target compound’s furan-carboxamide may further refine this selectivity.
  • Thermal Stability: Analogs with rigid substituents (e.g., chromen-4-one in Example 53) showed higher melting points (~175°C) , whereas flexible alkyl chains (e.g., propylamino) may reduce crystallinity.

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H22N6O2S
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. It acts as an inhibitor of specific kinases that are crucial in cell signaling and proliferation.

Key Targets:

  • Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways that promote cancer cell growth.
  • Phosphoinositide 3-Kinase (PI3K) : This pathway is often activated in cancers, and its inhibition can lead to reduced tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, including prostate (PC-3) and lung (A-549) cancer cells, with IC50 values reported at approximately 1.54 μM and 3.36 μM respectively .
Cell LineIC50 Value (μM)
PC-31.54
A-5493.36

Case Studies

  • Study on Prostate Cancer :
    A study evaluated the efficacy of the compound against prostate cancer cells (PC-3). The results indicated that it effectively induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in prostate cancer treatment.
  • Lung Cancer Research :
    In another study focusing on lung cancer (A-549), the compound was shown to significantly reduce cell viability at submicromolar concentrations, indicating a potent anticancer effect.

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit other biological activities such as:

  • Antibacterial Effects : Preliminary data suggest potential antibacterial properties, warranting further investigation.
  • CNS Activity : Given its structural similarities to other CNS-active compounds, it may possess neuroprotective effects.

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